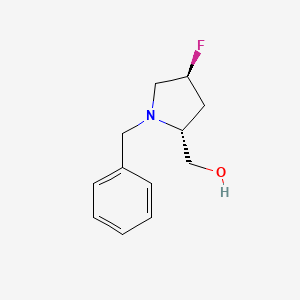

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

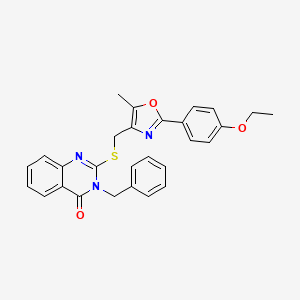

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C12H16FNO . The compound is characterized by its chiral centers at the 2nd and 4th positions of the pyrrolidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2R,4S)-hydroxyketamine was achieved using an Escherichia coli-based whole-cell biocatalyst expressing the double mutant I238G/M388A of the cytochrome P450 monooxygenase CYP154E1 from Thermobifida fusca YX .

Molecular Structure Analysis

The molecular structure of ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is characterized by a pyrrolidine ring with a fluorine atom at the 4th position and a benzyl group at the 1st position . The compound has two chiral centers at the 2nd and 4th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol include a predicted boiling point of 302.6±32.0 °C, a predicted density of 1.15±0.1 g/cm3, and a predicted pKa of 14.77±0.10 .

Scientific Research Applications

Synthesis Techniques

- The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol, involves double reduction of cyclic sulfonamide precursors. This process, utilizing cyclic aryl sulfonamides, is an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Catalysis and Organic Synthesis

- In the context of enantioselective catalytic processes, related β-amino alcohols are synthesized and applied as catalysts for borane reduction of prochiral ketones, demonstrating their utility in producing chiral secondary alcohols (Martens et al., 1992).

- The compound (1R,3S,4S)-2-azanorbornyl-3-methanol, related to the compound , has been used as a catalyst in the enantioselective epoxidation of α,β-enones, highlighting its potential in asymmetric synthesis (Jun Lu et al., 2008).

Medicinal Chemistry

- In medicinal chemistry, 4-fluoropyrrolidine derivatives, which are structurally related to the compound , have been synthesized for applications as dipeptidyl peptidase IV inhibitors. These compounds are key for the development of therapeutic agents (R. Singh & T. Umemoto, 2011).

Chemical Ligand Development

- The development of new ligands such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a compound related to ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol, demonstrates the potential of these compounds in catalyzing significant reactions like the Huisgen 1,3-dipolar cycloaddition (Salih Ozcubukcu et al., 2009).

Fluorescence and Spectroscopy Applications

- Studies on molecular aggregation using derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol highlight the potential application of related compounds in spectroscopic studies, particularly in understanding fluorescence and aggregation processes (A. Matwijczuk et al., 2016).

properties

IUPAC Name |

[(2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSXFWOPVAVJX-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)CC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1CO)CC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2432683.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)

![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)

![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)

![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)